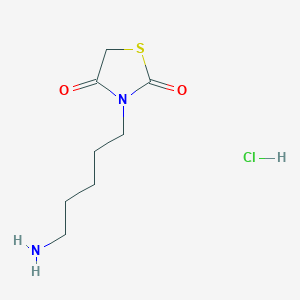

3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride

Übersicht

Beschreibung

3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C8H15ClN2O2S and a molecular weight of 238.74 g/mol . This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and potential therapeutic benefits .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride typically involves the reaction of thiazolidine-2,4-dione with a suitable aminopentyl derivative under controlled conditions . One common method includes the use of a multicomponent reaction, which enhances the selectivity, purity, and yield of the product . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high product quality . The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is often employed to minimize environmental impact and improve sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive functional groups in its structure, such as the amino and thiazolidine moieties .

Common Reagents and Conditions

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols . Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the potential of thiazolidine-2,4-diones as promising candidates in cancer therapy. The compound has been investigated for its ability to inhibit key enzymes and pathways involved in cancer progression.

Tyrosyl-DNA-Phosphodiesterase 1 (TDP1) Inhibition

A study demonstrated that derivatives of thiazolidine-2,4-dione, including 3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride, showed significant inhibition of TDP1, which is implicated in DNA repair mechanisms in cancer cells. The most active compounds exhibited IC50 values below 5 μM without cytotoxic effects on normal cell lines, suggesting a selective action against tumor cells while sparing healthy tissue .

Anti-Angiogenic Properties

Thiazolidine-2,4-diones have also been evaluated for their anti-angiogenic effects. A series of derivatives were shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a crucial target in cancer therapy due to its role in angiogenesis. The synthesized compounds demonstrated significant inhibition of VEGF synthesis and angiogenesis in vitro .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound 20 | 0.210 ± 0.009 | VEGFR-2 Inhibition |

| Compound 21 | 0.203 ± 0.009 | VEGFR-2 Inhibition |

| Compound 20d | 0.65 | TDP1 Inhibition |

Metabolic Disorders

Thiazolidine derivatives are also being explored for their role in managing metabolic disorders such as diabetes and obesity.

Insulin Sensitization

Thiazolidinediones are known insulin sensitizers that improve glucose metabolism and lipid profiles. Research indicates that compounds like this compound can enhance insulin sensitivity by modulating the activity of peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . This action is critical for the treatment of insulin resistance and type 2 diabetes.

Anti-Fibrotic Effects

The compound has shown potential anti-fibrotic effects in kidney tissues by reducing connective tissue growth factor (CTGF) expression, which is associated with fibrosis progression . This suggests a broader therapeutic application in renal diseases characterized by fibrosis.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate favorable absorption characteristics for thiazolidine derivatives, with high gastrointestinal absorption rates reported . However, some derivatives exhibit limitations concerning blood-brain barrier permeability, which can influence their central nervous system effects.

Wirkmechanismus

The mechanism of action of 3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways . For instance, in its antidiabetic role, the compound may act as an agonist for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Vergleich Mit ähnlichen Verbindungen

3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride can be compared with other thiazolidine derivatives, such as:

Rosiglitazone: A well-known antidiabetic drug that also targets PPARs but has a different side effect profile.

Pioglitazone: Another antidiabetic agent with similar mechanisms but varying efficacy and safety.

Troglitazone: An older thiazolidine derivative that was withdrawn from the market due to hepatotoxicity.

The uniqueness of this compound lies in its specific structural features and potential for diverse biological activities .

Biologische Aktivität

3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is a thiazolidine derivative characterized by the presence of an amino group and a thiazolidine ring structure. Its molecular formula is with a molecular weight of approximately 190.27 g/mol. The compound is known for its ability to interact with various biological targets, influencing pathways related to inflammation, cancer proliferation, and metabolic disorders.

The biological activity of this compound can be attributed to several mechanisms:

- PPAR Activation : Thiazolidinediones (TZDs), including derivatives like 3-(5-Aminopentyl)thiazolidine-2,4-dione, are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This activation plays a crucial role in glucose metabolism and lipid homeostasis .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by stabilizing human red blood cell membranes and inhibiting protein denaturation. This is significant in conditions like rheumatoid arthritis and other inflammatory diseases .

- Anticancer Activity : Recent studies have highlighted the potential of thiazolidine derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to 3-(5-Aminopentyl)thiazolidine-2,4-dione have shown efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231), inducing apoptosis through modulation of Bcl-2 family proteins .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| PPAR Activation | Enhances insulin sensitivity | |

| Anti-inflammatory | Membrane stabilization | |

| Anticancer | Induces apoptosis in cancer cells | |

| Antidiabetic | Lowers blood glucose levels |

Case Studies

- Hypoglycemic Activity : A study involving alloxan-induced diabetic rats demonstrated that thiazolidine derivatives could significantly lower blood glucose levels at doses of 35 mg/kg body weight. The compounds were shown to enhance insulin sensitivity through PPARγ activation .

- Anticancer Research : In vitro studies revealed that certain thiazolidine derivatives exhibit IC50 values ranging from 0.60 to 4.70 µM against HepG2 and MCF-7 cell lines. These derivatives showed promise in reducing cell viability and inducing apoptosis without affecting normal cells .

- Anti-inflammatory Studies : The anti-inflammatory potential was assessed through HRBC membrane stabilization assays, where the highest inhibition was recorded for specific derivatives at concentrations of 500 μg/mL. This indicates the compound's ability to protect against oxidative stress-induced damage .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that thiazolidine derivatives generally exhibit favorable absorption characteristics but may have limited blood-brain barrier permeability. Toxicological assessments have shown that while acute toxicity is low, chronic exposure requires careful evaluation due to potential side effects associated with prolonged use .

Eigenschaften

IUPAC Name |

3-(5-aminopentyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S.ClH/c9-4-2-1-3-5-10-7(11)6-13-8(10)12;/h1-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIFSCUNIFKPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.